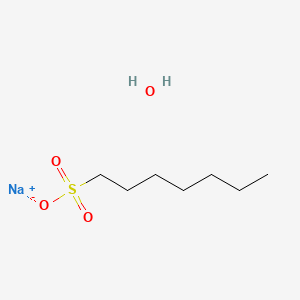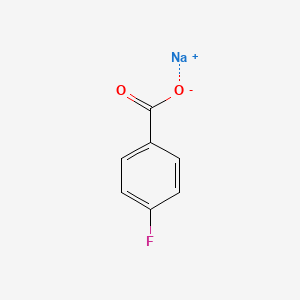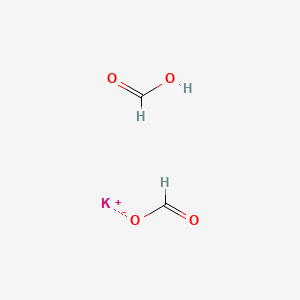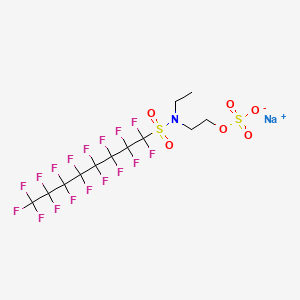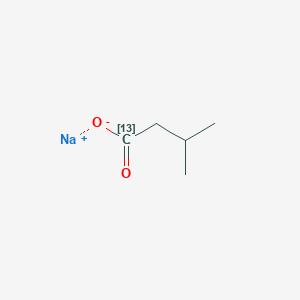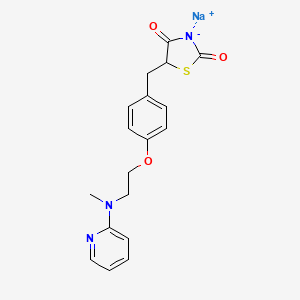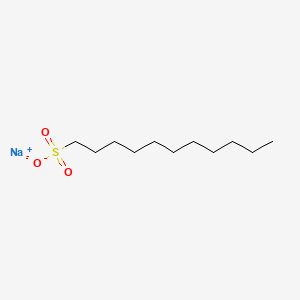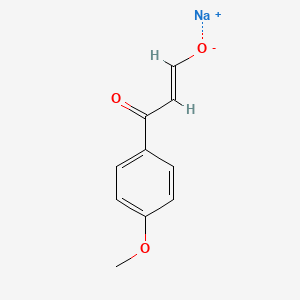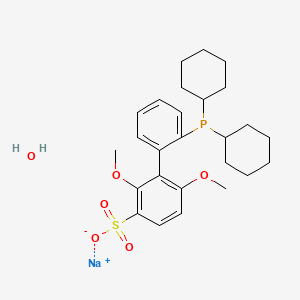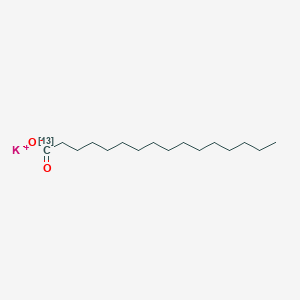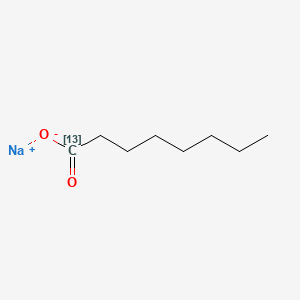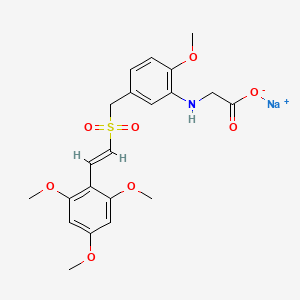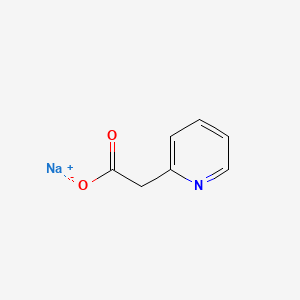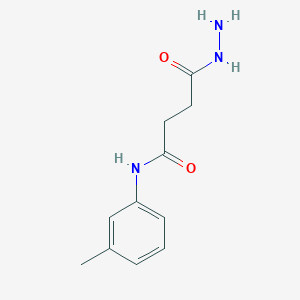
4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Hydrazino-N-(3-methylphenyl)-4-oxobutanamide, otherwise known as HOBt, is an organic compound that is widely used in a variety of scientific applications. It is a white, crystalline, water-soluble solid that is used as a reagent in organic synthesis. HOBt has a wide range of applications in biochemistry, pharmaceuticals, and other areas of science, and is a useful starting material for the synthesis of many compounds.
Scientific Research Applications
Medicinal Chemistry
Application
Synthesis of anti-inflammatory pyrazole derivatives.
Methods
Reaction of β-diketone with 4-hydrazino-N-(substituted)benzenesulfonamide hydrochlorides in absolute ethanol containing sodium acetate and glacial acetic acid .
Results
Some synthesized compounds showed significant anti-inflammatory activity in vivo, utilizing a standard acute carrageenan-induced paw edema method .
Analytical Chemistry
Application
Enhancing the detection sensitivity of carbonyl-containing metabolites in mass spectrometry.
Methods
Derivatization of carbonyl-containing metabolites using a modified Girard’s reagent to improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) .
Results
Achieved better chromatographic separation and enhanced MS detection sensitivity for neurosteroids that are structurally highly similar .
Biochemistry
Application
Development of fluorescent probes for biological imaging.
Methods
Synthesis of 1,8-naphthalimide derivatives containing the compound, which are used as fluorescent dyes due to their high quantum yields and photostability .
Results
The synthesized dyes showed shifts in emission maximum with increasing solvent polarity, indicating intramolecular charge transfer .
Chemical Biology
Application
Quantitative analysis in metabolomics.
Methods
Utilization of the compound in stable isotope-coded derivatization (ICD) strategies for LC-MS/MS to enhance the detection of carbonyl-containing metabolites .
Results
Improved ionization efficiency and chromatographic separation of neurosteroids in mass spectrometry analyses .
properties
IUPAC Name |
4-hydrazinyl-N-(3-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-3-2-4-9(7-8)13-10(15)5-6-11(16)14-12/h2-4,7H,5-6,12H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEPCWPSIBUOEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydrazino-N-(3-methylphenyl)-4-oxobutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


